molecular formula C13H17N3O4 B14117981 Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate

Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate

Katalognummer: B14117981
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: NRBZWWUTPOCCMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse pharmacological activities . This compound features a piperidine ring, a pyridazine moiety, and an ester functional group, making it a versatile molecule for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Wirkmechanismus

The mechanism of action of ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical and biological properties.

Eigenschaften

Molekularformel

C13H17N3O4

Molekulargewicht

279.29 g/mol

IUPAC-Name

ethyl 2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)acetate

InChI

InChI=1S/C13H17N3O4/c1-2-19-13(18)12(17)16-8-4-5-10(9-16)20-11-6-3-7-14-15-11/h3,6-7,10H,2,4-5,8-9H2,1H3

InChI-Schlüssel

NRBZWWUTPOCCMH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)N1CCCC(C1)OC2=NN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.